Cas no 90-47-1 (Xanthone)

Xanthone structure
Xanthone structure
Produktname:Xanthone
CAS-Nr.:90-47-1
MF:C13H8O2
MW:196.20142364502
MDL:MFCD00005060
CID:34566
PubChem ID:7020

Xanthone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Xanthone
    • Xanthen-9-one
    • XANTHONE(AS)
    • 9H-Xanthen-9-one
    • 9-Oxoxanthene
    • 9-Xanthenone
    • Benzophenone oxide
    • Diphenylene ketone oxide
    • Genicide
    • Xanthenone
    • 9-Xanthone
    • Dibenzo-gamma-pyrone
    • Xanthene, 9-oxo-
    • 9H-Xanthene, 9-oxo-
    • Caswell No. 905
    • Dibenzo-.gamma.-pyrone
    • EPA Pesticide Chemical Code 086503
    • 9749WEV0CA
    • E 6
    • JNELGWHKGNBSMD-UHFFFAOYSA-N
    • NSC14978
    • ST024714
    • diphenyline ketone oxide
    • xanthene-9-one
    • Xanthone(Genicide)
    • Xanthon
    • BCP21155
    • Spectrum2_000052
    • AC-907/21098006
    • NCGC00095484-03
    • Z104477176
    • HY-N0126
    • W-100331
    • CHEMBL186784
    • NSC 14978
    • Xanthone, 97%
    • F8889-9282
    • XANTHONE [USP-RS]
    • EN300-20176
    • SY017687
    • Spectrum3_001884
    • MLS002207109
    • 90-47-1
    • Q421789
    • NSC-14978
    • Tox21_301151
    • MFCD00005060
    • UNII-9749WEV0CA
    • CHEBI:37647
    • SR-05000002437-1
    • C13H8O2
    • STR05546
    • SW219800-1
    • BSPBio_003388
    • F15407
    • STK372481
    • SCHEMBL41161
    • SMR000112239
    • DTXCID201795
    • FT-0645039
    • SR-05000002437
    • CAS-90-47-1
    • DTXSID6021795
    • LS-162426
    • CCG-38356
    • XANTHONE [MI]
    • WLN: T C666 BO IVJ
    • CS-0007833
    • X0005
    • NCGC00095484-02
    • NCGC00255049-01
    • Xanthone (Genicide)
    • KBio3_002891
    • Xanthone, United States Pharmacopeia (USP) Reference Standard
    • NCGC00095484-01
    • s2372
    • A843557
    • BDBM50155411
    • HMS3651G22
    • AI3-00077
    • EINECS 201-997-7
    • InChI=1/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8
    • AKOS001213782
    • xanthen-9-on
    • SPECTRUM200523
    • SDCCGMLS-0066462.P001
    • ghl.PD_Mitscher_leg0.1212
    • SPBio_000203
    • Xanthen-9-one (8CI)
    • Dibenzo-γ-pyrone
    • Dibenzo[b,e]pyran-10-one
    • NS00039360
    • DA-68731
    • Dibenzo-g-pyrone
    • 9Xanthone
    • BRD-K27135764-001-08-7
    • XANTHONE (USP-RS)
    • Dibenzogammapyrone
    • 9Xanthenone
    • 9HXanthen9one
    • 9Oxoxanthene
    • Xanthene, 9oxo
    • 9HXanthene, 9oxo
    • Xanthen9one
    • Dibenzo(b,e)pyran-10-one
    • Dibenzo-I3-pyrone
    • C22599
    • MDL: MFCD00005060
    • Inchi: 1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
    • InChI-Schlüssel: JNELGWHKGNBSMD-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC=CC=2)OC2C1=CC=CC=2
    • BRN: 140443

Berechnete Eigenschaften

  • Genaue Masse: 196.05200
  • Monoisotopenmasse: 196.052
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 237
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 196.20
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 26.3
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Weiße bis hellgelbe Nadel wie Kristalle.
  • Dichte: 1.1607 (rough estimate)
  • Schmelzpunkt: 172-174 °C (lit.)
  • Siedepunkt: 349-350 °C/730 mmHg(lit.)
  • Flammpunkt: 350-351°C
  • Brechungsindex: 1.6000 (estimate)
  • Wasserteilungskoeffizient: It is Soluble in water (partly), chloroform, hot Toluene, ether (slightly), and hot alcohol.
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.
  • PSA: 30.21000
  • LogP: 2.94620
  • Merck: 10062
  • Löslichkeit: Es ist löslich in Chloroform, Ethanol, Ether, Chloroform und Benzol, leicht löslich im Erdölether, aber unlöslich im Wasser.

Xanthone Sicherheitsinformationen

  • Symbol: GHS06
  • Prompt:Warnung
  • Signalwort:Danger
  • Gefahrenhinweis: H301
  • Warnhinweis: P301+P310
  • Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 3
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 22
  • Sicherheitshinweise: S24/25
  • RTECS:ZD5711000
  • Identifizierung gefährlicher Stoffe: Xn
  • TSCA:Yes
  • Risikophrasen:R22

Xanthone Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Xanthone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20176-0.5g
9H-xanthen-9-one
90-47-1 95%
0.5g
$21.0 2023-09-16
Oakwood
358255-1g
9H-Xanthen-9-one
90-47-1 99%
1g
$9.00 2024-07-19
eNovation Chemicals LLC
D387972-25g
Xanthone
90-47-1 97%
25g
$110 2024-05-24
Enamine
EN300-20176-0.1g
9H-xanthen-9-one
90-47-1 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-20176-25.0g
9H-xanthen-9-one
90-47-1 95%
25g
$41.0 2023-04-20
Apollo Scientific
OR1180-100g
Xanthone
90-47-1 98+%
100g
£40.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1720203-100MG
90-47-1
100MG
¥9538.08 2023-04-12
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017741-25g
Xanthone
90-47-1 98%
25g
¥128 2024-05-21
eNovation Chemicals LLC
D387972-100g
Xanthone
90-47-1 97%
100g
$200 2024-05-24
ChemScence
CS-0007833-500g
Xanthone
90-47-1 99.83%
500g
$320.0 2022-04-26

Xanthone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide
Narasimhamurthy, N.; Samuelson, A. G., Tetrahedron Letters, 1986, 27(33), 3911-12

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Referenz
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  8 h, 1 atm, rt
Referenz
Synthesis of xanthones, thioxanthones and acridones by a metal-free photocatalytic oxidation using visible light and molecular oxygen
Torregrosa-Chinillach, Alejandro; Chinchilla, Rafael, Molecules, 2021, 26(4),

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Acetic acid ,  2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  tert-Butyl nitrite Solvents: 1,2-Dichloroethane ;  12 h, rt
Referenz
Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic Acid
Pan, Decheng; Wang, Yiqing; Li, Meichao; Hu, Xinquan; Sun, Nan; et al, Synlett, 2019, 30(2), 218-224

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: Dichloromethane ;  2.5 h, rt
Referenz
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; Liu, Dawei; Xie, Zongbo; Le, Zhanggao; Zhu, Haibo ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Cyclodehydration reactions using molten sodium tetrachloroaluminate
Wade, L. G. Jr.; et al, Journal of Organic Chemistry, 1979, 44(21), 3724-5

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2808473-59-6 Solvents: Acetonitrile ;  16 h, 65 °C
Referenz
Highly efficient multi-site synergistic catalysis of a polyoxovanadate-based metal-organic framework for benzylic C-H bond oxidation
Dang, Tian-Yi; Li, Run-Han; Tian, Hong-Rui; Guan, Wei; Lu, Ying; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(31), 16514-16523

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Stereoisomer of [[N′′,N′′′′′,N′′′′′′′′-[(nitrilo-κN)tri-2,1-ethanediyl]tris[N,N,… Solvents: Acetone ;  0 °C
Referenz
Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center
Malik, Deesha D.; Chandra, Anirban; Seo, Mi Sook; Lee, Yong-Min; Farquhar, Erik R.; et al, Dalton Transactions, 2021, 50(34), 11889-11898

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide ,  2,3,4,5,6-Pentafluorobenzeneseleninic acid Solvents: Benzene
Referenz
Novel allylic oxidation reagents
Barton, Derek H. R.; Wang, Tie-Lin, Tetrahedron Letters, 1994, 35(29), 5149-52

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane
Referenz
Oxidation of benzyl ethers via phase transfer catalysis
Markgraf, J. Hodge; Choi, Bo Yoon, Synthetic Communications, 1999, 29(14), 2405-2411

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Lithium chloride ,  Oxygen Catalysts: Copper chloride dihydrate Solvents: Acetonitrile ;  48 h, 25 °C
Referenz
Visible light-driven copper(II) catalyzed aerobic oxidative cleavage of carbon-carbon bonds: a combined experimental and theoretical study
Li, Sanliang; et al, Organic Chemistry Frontiers, 2022, 9(22), 6229-6239

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Tempol ,  Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Acetonitrile ;  37 h, 25 °C
Referenz
Iron nitrate and 4-OH-TEMPO-cocatalyzed aerobic oxidation of isochromans
Zhang, Qian; Zhang, Jiabin; Qian, Hui; Ma, Shengming, Organic Chemistry Frontiers, 2023, 10(6), 1505-1511

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Pyridinium, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[1-ethyl-, bromide (1:3) Solvents: Acetonitrile ;  18 h, rt
Referenz
Redox-active and Bronsted basic dual sites for photocatalytic activation of benzylic C-H bonds based on pyridinium derivatives
Ma, Shuai; Ma, Jin-Ming; Cui, Jing-Wang; Rao, Cai-Hui; Jia, Meng-Ze; et al, Green Chemistry, 2022, 24(6), 2492-2498

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  12 h, 130 °C
Referenz
Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylates
Liu, Gaoxiaozheng; Wu, Chao; Chen, Bifeng; He, Ru; Chen, Chao, Chinese Chemical Letters, 2018, 29(6), 985-988

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Peracetic acid Catalysts: 2479278-27-6 Solvents: Acetic acid ,  Acetonitrile ;  24 h, 60 °C
Referenz
Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid
Lubov, Dmitry P.; Lyakin, Oleg Yu.; Samsonenko, Denis G.; Rybalova, Tatyana V.; Talsi, Evgenii P.; et al, Dalton Transactions, 2020, 49(32), 11150-11156

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: 2,4,6-Trimethylpyridine ,  Tetrabutylammonium perchlorate ,  Water Catalysts: Tempo Solvents: Dichloromethane ;  10 min, rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Electrochemical Decarboxylative Oxygenation of Carboxylic Acids
Meng, Xiangtai; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(15), 5067-5071

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Manganese sulfate hydrate (solid support) Solvents: Dichloromethane ;  24 h, rt
Referenz
Green oxidations. Manganese(II) sulfate aided oxidations of organic compounds by potassium permanganate
Shaabani, Ahmad; Rahmati, Abbas; Sharifi, Masoumeh; Rad, Jafar Mogimi; Aghaaliakbari, Behnaz; et al, Monatshefte fuer Chemie, 2007, 138(7), 649-651

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Alumina ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water
Referenz
Selective oxidation of arenes in dry media under focused microwaves
Oussaid, Abdelouahad; Loupy, Andre, Journal of Chemical Research, 1997, (9), 342-343

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride ,  Sulfuric acid
Referenz
A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations
Gottesmann, E., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Acetonitrile
Referenz
An alternative efficient method for transformation of thiocarbonyl to carbonyl group using trifluoroacetic anhydride
Masuda, Ryoichi; et al, Tetrahedron Letters, 1991, 32(9), 1195-8

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 4 h, 50 °C
Referenz
Broadening the catalyst and reaction scope of regio- and chemoselective C-H oxygenation: a convenient and scalable approach to 2-acylphenols by intriguing Rh(II) and Ru(II) catalysis
Shan, Gang; et al, Organic & Biomolecular Chemistry, 2013, 11(14), 2318-2322

Synthetic Routes 22

Reaktionsbedingungen
1.1 Solvents: Benzene
Referenz
Oxidation of aromatic alcohols with manganese dioxide
Turner, D. L., Journal of the American Chemical Society, 1954, 76, 5175-6

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid ;  12 h, rt
Referenz
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; et al, Tetrahedron Letters, 2018, 59(10), 869-872

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Trimethylamine oxide Solvents: Acetonitrile
Referenz
Oxo transfer from amine N-oxides to copper salts: resulting copper(III) mediated oxidation of organic ligands
Maumy, M.; et al, Studies in Surface Science and Catalysis, 1991, 66, 665-73

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Nitric acid Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3
Katsina, Tania; Clavier, Louis; Giffard, Jean-Francois; Macedo Portela da Silva, Nayane; Fournier, Jean; et al, Organic Process Research & Development, 2020, 24(5), 856-860

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ,  Water ;  10 h, 80 °C
Referenz
Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalyst
Burange, Anand S.; Kale, Sandip R.; Jayaram, Radha V., Tetrahedron Letters, 2012, 53(24), 2989-2992

Synthetic Routes 27

Reaktionsbedingungen
Referenz
Photosensitized chemiluminescent desulfurization of arenethiones
Suzuki, Nobutaka; Sano, Kaniti; Tani, Noriyuki; Izawa, Yasuji, Heterocycles, 1981, 16(7), 1133-6

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  4,7-Diphenyl-1,10-phenanthroline ,  Oxygen Catalysts: Copper oxide (CuO) ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
Referenz
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Xanthone Raw materials

Xanthone Preparation Products

Xanthone Verwandte Literatur

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